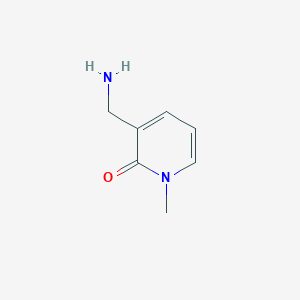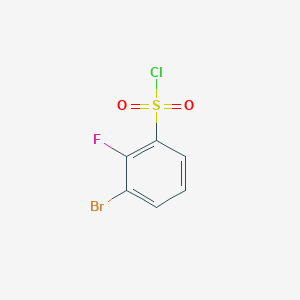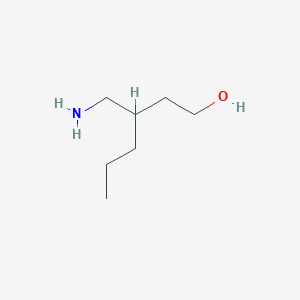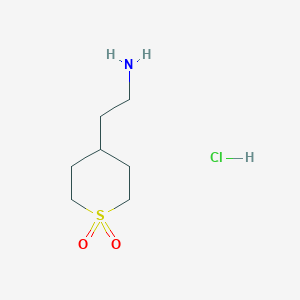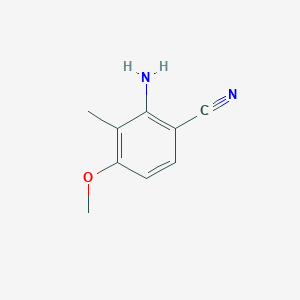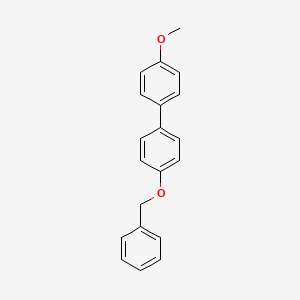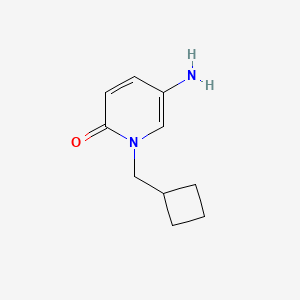
5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridinone core with an amino group at the 5-position and a cyclobutylmethyl substituent at the 1-position. Its structural complexity and functional groups make it a valuable target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step procedures. One common approach starts with the preparation of the pyridinone core, followed by the introduction of the amino group and the cyclobutylmethyl substituent. Key steps may include:
Cyclization reactions: to form the pyridinone ring.
Amination reactions: to introduce the amino group.
Alkylation reactions: to attach the cyclobutylmethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Nucleophiles: for substitution reactions, including alkyl halides and acyl chlorides.
Major Products:
Nitro derivatives: from oxidation.
Dihydropyridine derivatives: from reduction.
Substituted pyridinones: from nucleophilic substitution.
Scientific Research Applications
5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to various biological effects. For example, it can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
5-Amino-1-methylquinolinium: Shares the amino group and pyridinone core but differs in the substituent at the 1-position.
5-Amino-pyrazoles: Similar in having an amino group but with a different heterocyclic core.
Pyrazolo[4,3-b]pyridine derivatives: Structurally related with potential pharmacological properties.
Uniqueness: 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one stands out due to its specific combination of functional groups and substituents, which confer unique chemical reactivity and biological activity. Its cyclobutylmethyl group provides steric hindrance and influences the compound’s interaction with molecular targets.
Properties
IUPAC Name |
5-amino-1-(cyclobutylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-4-5-10(13)12(7-9)6-8-2-1-3-8/h4-5,7-8H,1-3,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYLICCLMBUEIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=CC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
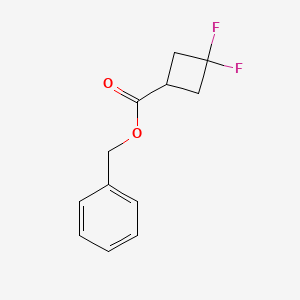
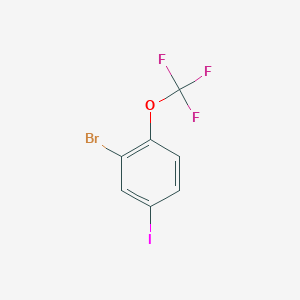
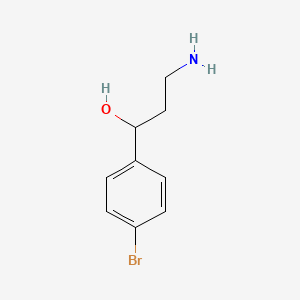
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1374121.png)
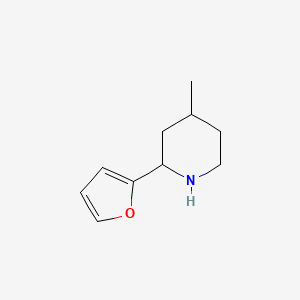
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride](/img/structure/B1374125.png)

